molecular formula C12H19NS B13207210 (Propan-2-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)amine

(Propan-2-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)amine

Cat. No.: B13207210
M. Wt: 209.35 g/mol
InChI Key: YCGXQHSVOGFGMI-UHFFFAOYSA-N
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Description

(Propan-2-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)amine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and an amine group attached to an isopropyl group. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)amine typically involves the following steps:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.

    Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions, where a suitable amine precursor reacts with a halogenated benzothiophene derivative.

    Attachment of the Isopropyl Group: The isopropyl group can be attached through alkylation reactions, often using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(Propan-2-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Propan-2-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between sulfur-containing heterocycles and biological molecules. It can serve as a probe to investigate enzyme activity, protein-ligand interactions, and cellular processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (Propan-2-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)amine involves its interaction with specific molecular targets. The benzothiophene core can interact with enzymes, receptors, and other proteins, modulating their activity. The amine group can form hydrogen bonds and ionic interactions, further influencing the compound’s biological activity. The isopropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene: A simpler compound with a similar core structure but lacking the amine and isopropyl groups.

    Thiophene: A sulfur-containing heterocycle with a simpler structure.

    Benzofuran: A similar compound with an oxygen atom instead of sulfur in the heterocycle.

Uniqueness

(Propan-2-yl)(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)amine is unique due to the combination of its benzothiophene core, amine group, and isopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethyl)propan-2-amine

InChI

InChI=1S/C12H19NS/c1-9(2)13-8-11-7-10-5-3-4-6-12(10)14-11/h7,9,13H,3-6,8H2,1-2H3

InChI Key

YCGXQHSVOGFGMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC2=C(S1)CCCC2

Origin of Product

United States

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